7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinoxaline moiety, a piperidine ring, and a quinazolinone core, which contribute to its unique chemical and biological properties. Quinoxaline derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is typically synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Quinazolinone Core Construction: The quinazolinone core is formed by the cyclization of an appropriate precursor, such as anthranilic acid derivatives, under specific reaction conditions.
Final Coupling and Fluorination: The final step involves the coupling of the quinoxaline and piperidine moieties with the quinazolinone core, followed by fluorination to introduce the fluorine atom at the desired position.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of key biological processes . The piperidine ring may enhance the compound’s binding affinity to its targets, while the quinazolinone core contributes to its overall stability and bioactivity .
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one include other quinazolinone derivatives and quinoxaline-containing compounds. Some examples are:
Quinazoline: A similar nitrogen-containing heterocyclic compound with diverse biological activities.
Cinnoline: Another nitrogen-containing heterocyclic compound with structural similarities to quinoxaline.
Phthalazine: A compound with a fused benzene and pyrazine ring system, similar to quinoxaline.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-15-26-21-12-17(24)6-7-18(21)23(30)29(15)14-16-8-10-28(11-9-16)22-13-25-19-4-2-3-5-20(19)27-22/h2-7,12-13,16H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFOBPMHRJDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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